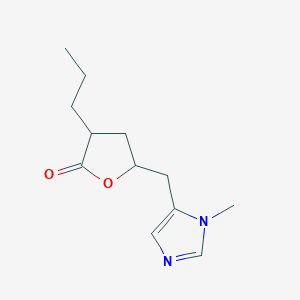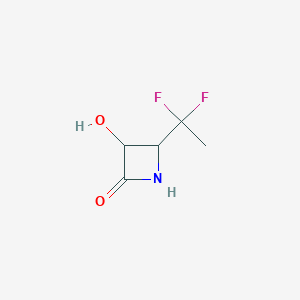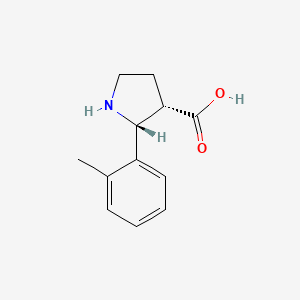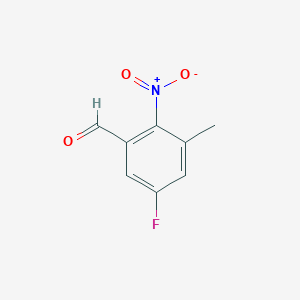![molecular formula C48H48CoN8 B12861796 cobalt(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B12861796.png)
cobalt(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene is a complex organometallic compound. This compound features a cobalt ion coordinated with a large, multi-ring ligand system, which includes multiple tert-butyl groups and nitrogen atoms. The structure is highly intricate, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene typically involves the coordination of cobalt ions with a pre-synthesized ligand. The ligand is often synthesized through a series of organic reactions, including cyclization and functional group modifications. The final coordination step usually requires specific conditions such as controlled temperature, inert atmosphere, and the presence of a base to facilitate the formation of the complex.
Industrial Production Methods
Industrial production of this compound, if applicable, would likely involve large-scale synthesis of the ligand followed by its coordination with cobalt ions. The process would need to be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to handle the complex reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation and Reduction: The cobalt center can participate in redox reactions, altering its oxidation state.
Substitution: Ligands around the cobalt ion can be substituted with other ligands under appropriate conditions.
Coordination Reactions: The compound can form additional coordination bonds with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various ligands like phosphines, amines, or halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a higher oxidation state cobalt complex, while substitution could result in a new complex with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique coordination chemistry and potential catalytic properties. It can serve as a model compound for understanding the behavior of cobalt in complex environments.
Biology
In biological research, the compound’s interactions with biomolecules can be explored, potentially leading to insights into cobalt’s role in biological systems.
Medicine
The compound might be investigated for its potential therapeutic properties, such as its ability to interact with specific enzymes or proteins.
Industry
In industrial applications, the compound could be used as a catalyst in various chemical processes, including polymerization and organic synthesis.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves the coordination of the cobalt ion with various ligands. The cobalt center can participate in electron transfer reactions, facilitating redox processes. The large ligand system provides stability and specificity to the compound, allowing it to interact selectively with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine: Similar in structure but with copper instead of cobalt.
Nickel(II) phthalocyanine: Another similar compound with nickel as the central metal ion.
Zinc phthalocyanine: Features zinc as the central metal ion and is used in similar applications.
Uniqueness
The uniqueness of cobalt(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene lies in its specific coordination environment and the presence of multiple tert-butyl groups, which can influence its reactivity and stability compared to other similar compounds.
Eigenschaften
Molekularformel |
C48H48CoN8 |
|---|---|
Molekulargewicht |
795.9 g/mol |
IUPAC-Name |
cobalt(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C48H48N8.Co/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41;/h13-24H,1-12H3;/q-2;+2 |
InChI-Schlüssel |
JDNDGDLXKJJJBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


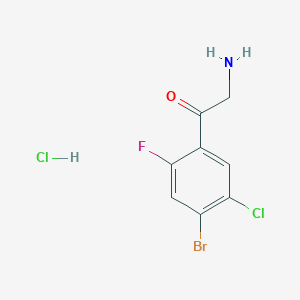
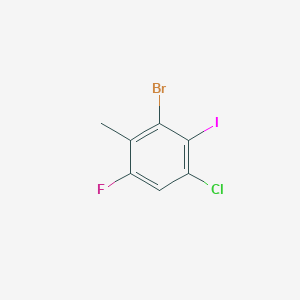

![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861730.png)
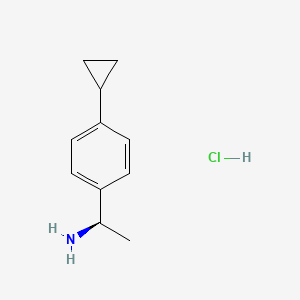
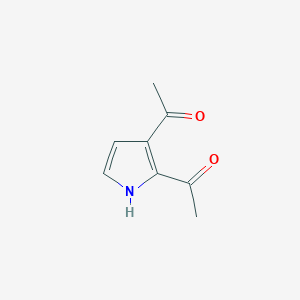
![4-Amino-4'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12861744.png)
![2-Bromo-7-ethoxybenzo[d]oxazole](/img/structure/B12861747.png)

